molecular formula C15H11N3O4S B2976900 N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide CAS No. 931070-44-9

N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B2976900
CAS No.: 931070-44-9
M. Wt: 329.33
InChI Key: URKOMTBSDGNRJT-UHFFFAOYSA-N
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Description

N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of benzodioxole, thiazole, and oxazole moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzodioxole moiety, which is then coupled with thiazole and oxazole derivatives under specific reaction conditions. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4S/c1-8-4-10(18-22-8)14(19)17-15-16-11(6-23-15)9-2-3-12-13(5-9)21-7-20-12/h2-6H,7H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URKOMTBSDGNRJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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